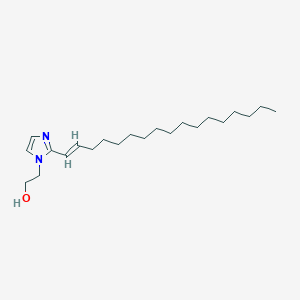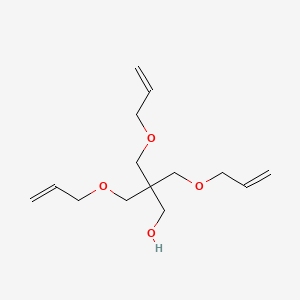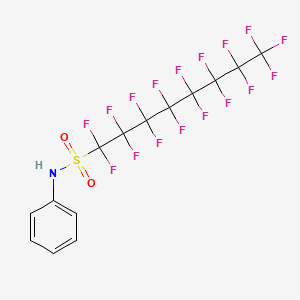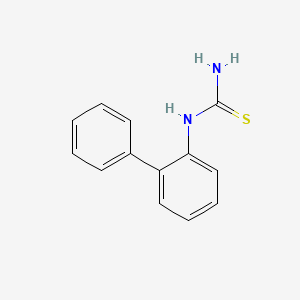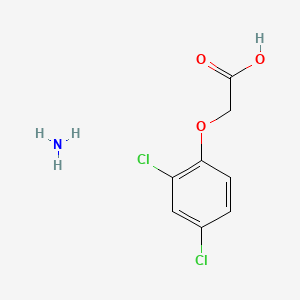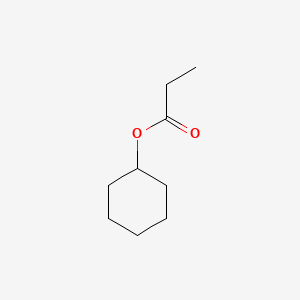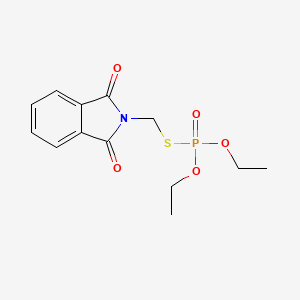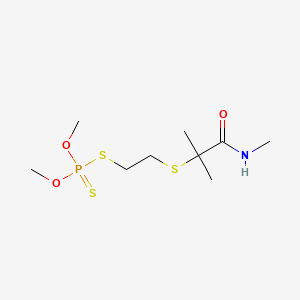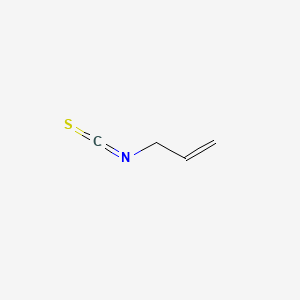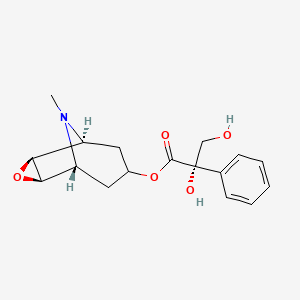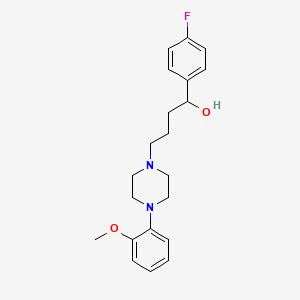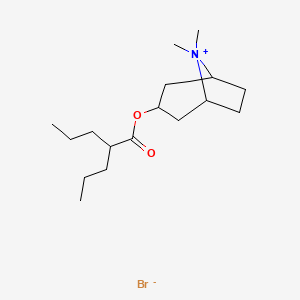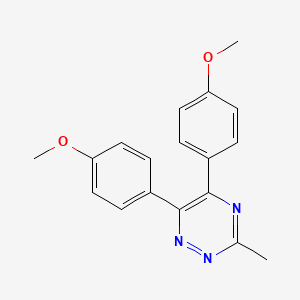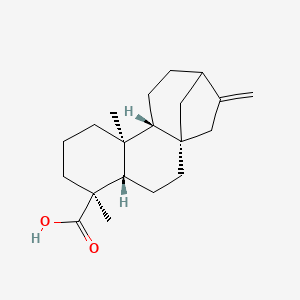
Isocunabic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argyrophilic acid is a bioactive chemical.
科学的研究の応用
Research on Antituberculosis Drugs
Isoniazid (isonicotinic acid hydrazide, INH) is a widely used antituberculosis drug. A study identified a mutation within the mycobacterial inhA gene that conferred resistance to INH, suggesting that InhA could be a primary target of INH action. The InhA protein is involved in mycolic acid biosynthesis, which is essential for tuberculosis-causing bacteria (Banerjee et al., 1994).
Role in Radioprotection and Radiosensitization
Ascorbic acid, a form of isonicotinic acid, has been used in experiments to understand its role in radioprotection and radiosensitization. It repairs organic radicals and has been found to interact with various sensitizers, impacting their radiosensitizing properties (Redpath & Willson, 1973).
Isothermal Amplification of Nucleic Acids
Isonicotinic acid derivatives are used in isothermal amplification techniques as alternatives to PCR. These methods are crucial for biosensing targets such as DNA, RNA, cells, proteins, small molecules, and ions. Isothermal amplification aids in bioimaging, biosensing, and the construction of nucleic acid nanomaterials (Zhao et al., 2015).
Nucleic Acids and Nanotechnology
Functional nucleic acids (FNA) interact with various nanomaterials, including isonicotinic acid derivatives. This interaction has led to numerous applications in bioimaging, biosensing, and biomedicine. These applications exploit the unique properties of FNAs combined with nanomaterials (Xu et al., 2019).
Use in Chemotherapeutic Agents
Isogambogenic acid, a derivative, can induce apoptosis-independent autophagic cell death in non-small cell lung carcinoma cells, suggesting its potential as a chemotherapeutic agent (Yang et al., 2015).
Microarrays and Biosensors
Peptide nucleic acids (PNAs), including those modified with isonicotinic acid, are used in microarrays and biosensors for analyzing biomolecules. They offer superior hybridization characteristics and stability compared to traditional nucleic acids (Brandt & Hoheisel, 2004).
Diagnostic Applications
PNAs, including isonicotinic acid-modified variants, are crucial in diagnostic applications and therapeutic interventions. They serve as highly specific tools in molecular diagnostics, providing insights into metabolic processes and targeted therapies (Janson & During, 2006).
Isotachophoresis in Biomolecular Reactions
Isonicotinic acid derivatives have been used in isotachophoresis (ITP) to control and accelerate chemical reactions, including those involving nucleic acids and proteins. ITP is a versatile technique enhancing the efficiency of various assays (Eid & Santiago, 2017).
Photocatalytic Degradation Studies
Isonicotinic acid, a related compound, has been used to enhance the surface area and pore volume of metal-organic frameworks (MOFs) for improved catalytic activity. These MOFs have applications in the photocatalytic degradation of pollutants like methylene blue (Zulys et al., 2022).
特性
CAS番号 |
20316-84-1 |
|---|---|
製品名 |
Isocunabic acid |
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(1S,4S,5S,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14?,15-,16-,18+,19-,20+/m0/s1 |
InChIキー |
NIKHGUQULKYIGE-JSQCUCEHSA-N |
異性体SMILES |
C[C@@]12CCC[C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |
正規SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
argyrophilic acid ent-kaur-16-en-19-oic acid kaur-16-en-19-oic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



